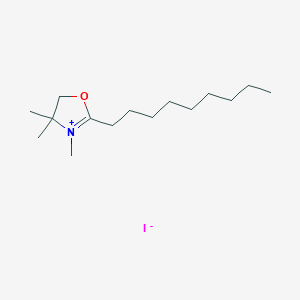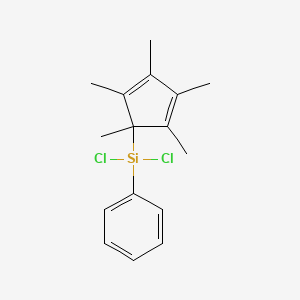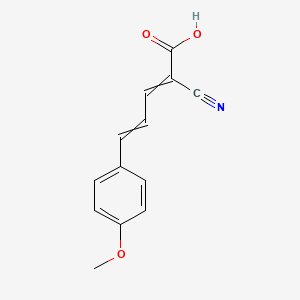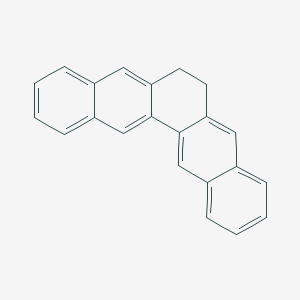![molecular formula C16H16O4S B14298170 2-{[4-(4-Methylbenzene-1-sulfonyl)phenoxy]methyl}oxirane CAS No. 113918-67-5](/img/structure/B14298170.png)
2-{[4-(4-Methylbenzene-1-sulfonyl)phenoxy]methyl}oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[4-(4-Methylbenzene-1-sulfonyl)phenoxy]methyl}oxirane is an organic compound that features a complex structure with a benzene ring, a sulfonyl group, and an oxirane (epoxide) ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-Methylbenzene-1-sulfonyl)phenoxy]methyl}oxirane typically involves multiple steps. One common method includes the reaction of 4-methylbenzene-1-sulfonyl chloride with a phenol derivative to form the sulfonyl phenoxy intermediate. This intermediate is then reacted with an epoxide precursor under basic conditions to form the final oxirane compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-purity reagents, and stringent reaction control to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(4-Methylbenzene-1-sulfonyl)phenoxy]methyl}oxirane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to ring-opening and formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various ring-opened derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[4-(4-Methylbenzene-1-sulfonyl)phenoxy]methyl}oxirane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive oxirane ring.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[4-(4-Methylbenzene-1-sulfonyl)phenoxy]methyl}oxirane involves its reactive oxirane ring, which can undergo nucleophilic attack by various biological molecules. This leads to the formation of covalent bonds with nucleophilic sites in proteins and other biomolecules, potentially altering their function. The sulfonyl group can also participate in interactions with biological targets, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzene-1-sulfonyl chloride: A precursor in the synthesis of the target compound.
Phenoxy derivatives: Compounds with similar phenoxy groups but different substituents.
Other oxirane compounds: Epoxides with varying substituents on the oxirane ring.
Uniqueness
2-{[4-(4-Methylbenzene-1-sulfonyl)phenoxy]methyl}oxirane is unique due to its combination of a sulfonyl group, a phenoxy group, and an oxirane ring. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields .
Properties
CAS No. |
113918-67-5 |
|---|---|
Molecular Formula |
C16H16O4S |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
2-[[4-(4-methylphenyl)sulfonylphenoxy]methyl]oxirane |
InChI |
InChI=1S/C16H16O4S/c1-12-2-6-15(7-3-12)21(17,18)16-8-4-13(5-9-16)19-10-14-11-20-14/h2-9,14H,10-11H2,1H3 |
InChI Key |
KGBSJLOYUNGCIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)OCC3CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


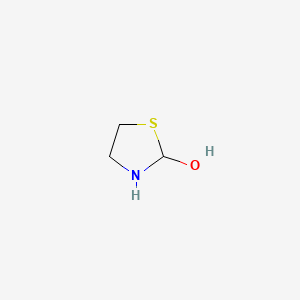

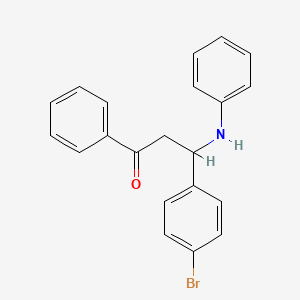

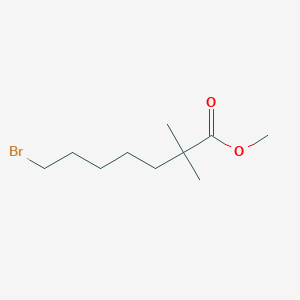
![Formamide, N,N-bis[2-(formylamino)ethyl]-](/img/structure/B14298131.png)
![2,3,3a,8a-Tetramethyl-3a,8a-dihydrocyclopenta[a]indene-1,8-dione](/img/structure/B14298132.png)


